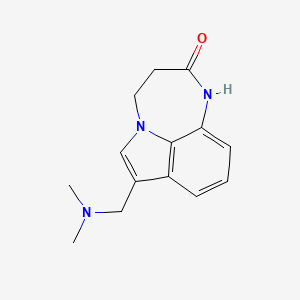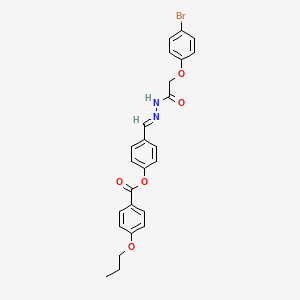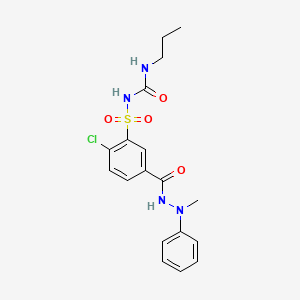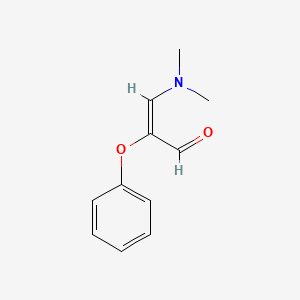
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is an organic compound that belongs to the class of chlorinated aromatic esters. This compound is characterized by the presence of two 2,4-dichlorobenzoyl groups connected through an ester linkage. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient mixing and temperature control systems. The reactants are added in stoichiometric amounts, and the reaction is monitored to ensure optimal yield and purity of the final product. The product is then purified through recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution: Formation of substituted derivatives of this compound.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This acylation process can modify the activity of enzymes and other proteins, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzoic Acid: A chlorinated benzoic acid with similar chemical properties.
2,4-Dichlorobenzoyl Chloride: A chlorinated benzoyl chloride used in similar synthetic applications.
2,4-Dichlorophenyl Acetate: An ester with a similar structure but different functional groups.
Uniqueness
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is unique due to its dual 2,4-dichlorobenzoyl groups connected through an ester linkage. This structure imparts specific chemical reactivity and properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
51417-52-8 |
|---|---|
Molekularformel |
C14H6Cl4O3 |
Molekulargewicht |
364.0 g/mol |
IUPAC-Name |
(2,4-dichlorobenzoyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-1-3-9(11(17)5-7)13(19)21-14(20)10-4-2-8(16)6-12(10)18/h1-6H |
InChI-Schlüssel |
MEIRCVABHWFXDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate](/img/structure/B15082476.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082492.png)


![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)


![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15082529.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15082551.png)


![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15082574.png)
